

A Technical Guide to **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

cis-2-Amino-1-
Compound Name: *cyclopentanecarboxylic acid*
hydrochloride

Cat. No.: B029794

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CAS Number: 18414-30-7

This technical guide provides an in-depth overview of **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride**, a conformationally constrained amino acid analogue of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in peptidomimetics and as a modulator of GABA receptor signaling.

Physicochemical Properties

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a white crystalline solid.^[1] Its constrained cyclopentane ring structure imparts a high degree of conformational rigidity, making it a valuable building block in the design of structurally defined bioactive molecules.^[2] The hydrochloride salt form enhances its solubility in aqueous solutions.^[1]

Property	Value	Reference
CAS Number	18414-30-7	[1]
Molecular Formula	C ₆ H ₁₁ NO ₂ · HCl	
Molecular Weight	165.62 g/mol	
Appearance	White crystalline solid	[1]
Melting Point	199-202 °C	[1]
Solubility	Soluble in water	[1]
Purity	≥95.0% (AT)	
Synonyms	cis-β-Cycloleucine hydrochloride	

Synthesis and Experimental Protocols

The synthesis of **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride** has been approached through various methods, primarily focusing on stereoselective control. A common strategy involves the reductive amination of a ketoester precursor, followed by hydrolysis.

Representative Synthesis Protocol

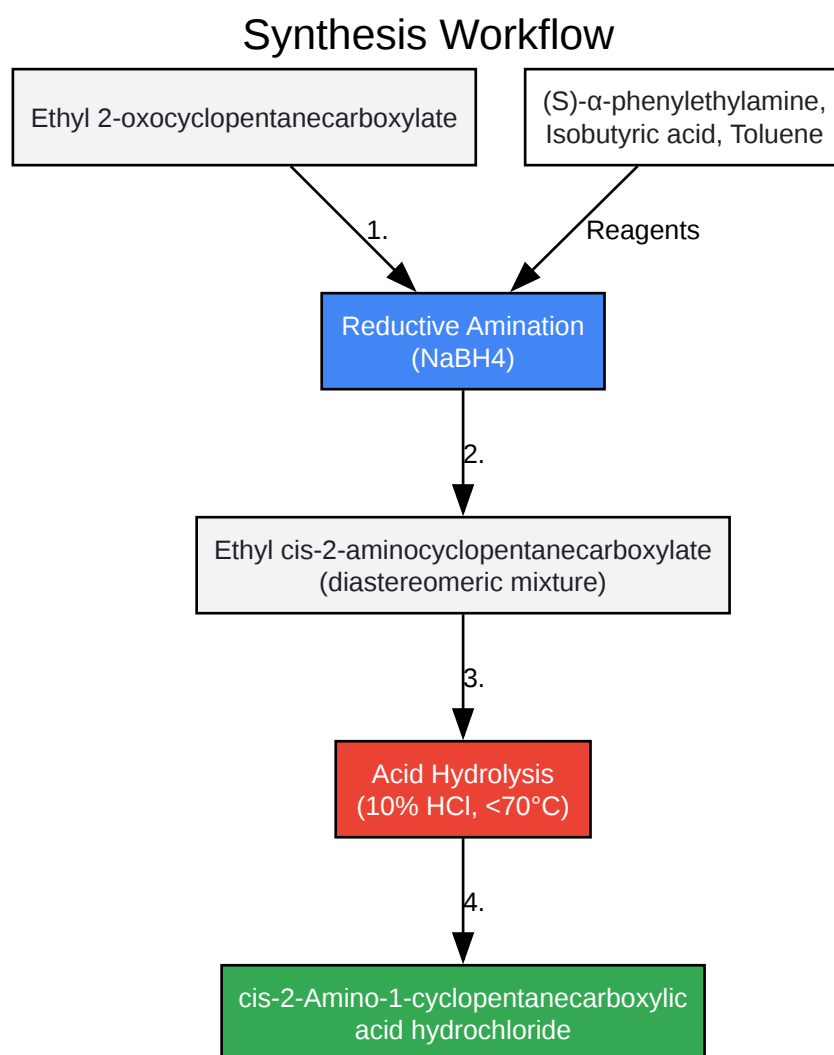
A scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, from which the cis-hydrochloride salt can be obtained.[3] The key steps for the synthesis of the cis-isomer are outlined below:

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate[3]

- Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of isobutyric acid in toluene.
- The reaction mixture is heated to facilitate the formation of the corresponding enamine.
- The intermediate enamine is then reduced in situ using sodium borohydride (NaBH₄) to yield the ethyl ester of 2-aminocyclopentanecarboxylic acid as a mixture of diastereomers.

Step 2: Hydrolysis and Salt Formation[3]

- The crude amino ester is hydrolyzed under acidic conditions by heating in 10% hydrochloric acid.
- This step cleaves the ethyl ester to the free carboxylic acid and protonates the amino group to form the hydrochloride salt.
- The reaction temperature is maintained below 70 °C to prevent epimerization of the cis-isomer.[3]
- After evaporation of the solvent, the solid residue is washed with a cold solvent such as acetone to afford **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride**.[3]



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A representative workflow for the synthesis of **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride**.

Applications in Research and Drug Development

Peptidomimetics and Foldamers

The rigid structure of cis-2-Amino-1-cyclopentanecarboxylic acid makes it an excellent building block for the synthesis of peptidomimetics and foldamers.[4] Peptides incorporating this amino acid exhibit a high propensity to adopt well-defined secondary structures.[4] Specifically, homo-oligomers of cis-2-aminocyclopentanecarboxylic acid have been shown to adopt β -sheet secondary structures.[5] This property is valuable for designing peptides with enhanced biological stability and specific receptor binding affinities.[4]

Neuroprotective and Antimicrobial Properties

Research has indicated that **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride** may possess neuroprotective and antimicrobial properties.[2] Its structural similarity to the neurotransmitter γ -aminobutyric acid (GABA) suggests potential interactions with GABA receptors, which could underpin its neuroactive effects.[2]

Experimental Protocol: Assessment of GABA Receptor Activity

The pharmacological effects of cyclopentane analogues of GABA, including cis-3-aminocyclopentanecarboxylic acid which is structurally related to the title compound, have been studied on human homomeric p1 and p2 GABAC receptors expressed in *Xenopus* oocytes using two-electrode voltage-clamp methods.[6]

- **Oocyte Preparation:** *Xenopus laevis* oocytes are harvested and defolliculated.
- **cRNA Injection:** Oocytes are injected with cRNA encoding for human p1 or p2 GABA receptor subunits.
- **Electrophysiological Recording:** After a 2-7 day incubation period, two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a saline solution, and the test

compound is applied at various concentrations.

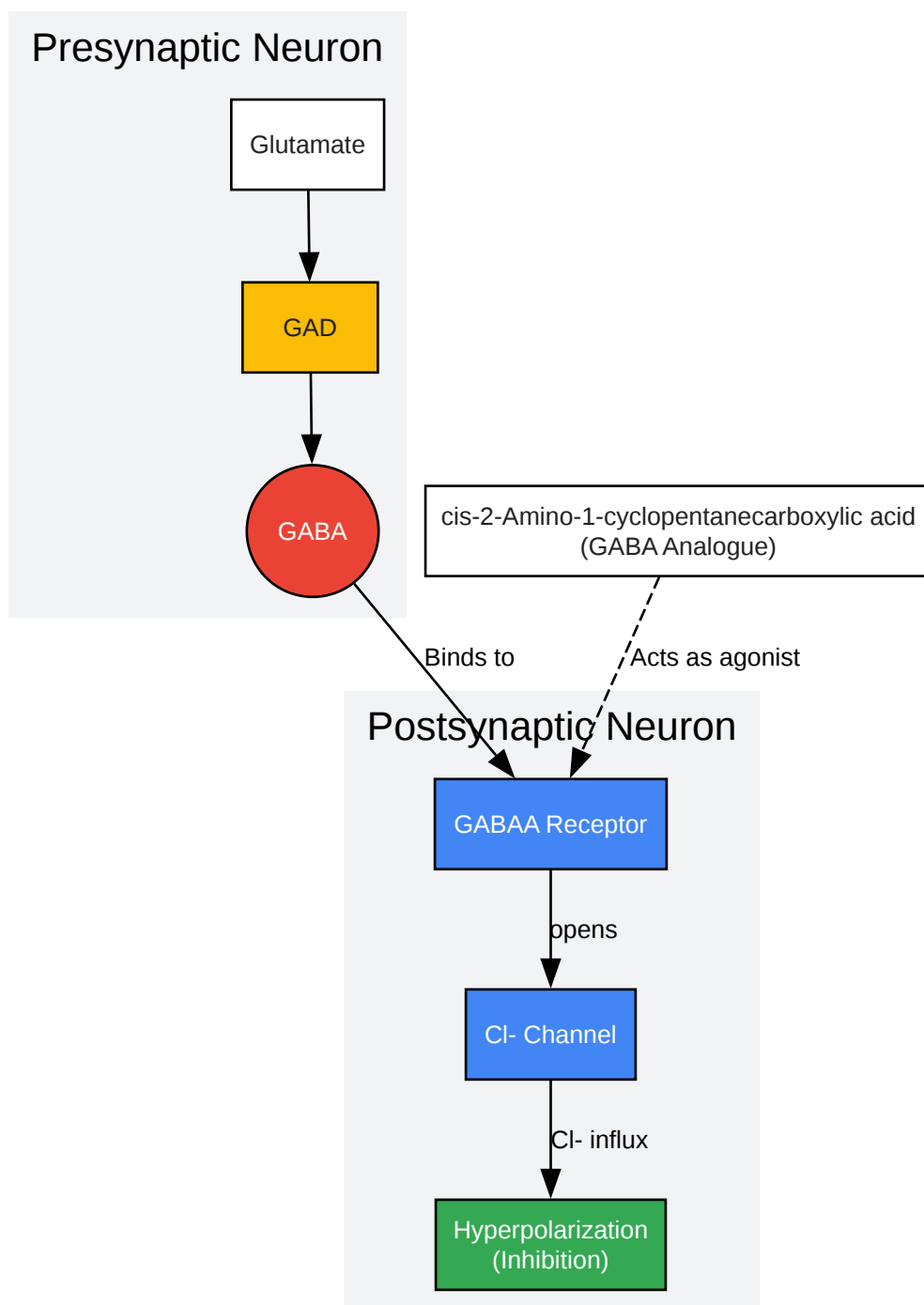
- Data Analysis: The current responses are measured and analyzed to determine the EC₅₀ (for agonists) or K_i (for antagonists) values.

Studies on related compounds have shown that the cis-isomers can act as moderately potent partial agonists at p1 and p2 GABAC receptors.[6]

Signaling Pathways

As a GABA analogue, **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride** is expected to interact with GABA receptors, which are the main inhibitory neurotransmitter receptors in the mammalian central nervous system.[7] The activation of GABAA receptors, a ligand-gated ion channel, typically leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmission.

GABA Receptor Signaling Pathway



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Proposed interaction of cis-2-Amino-1-cyclopentanecarboxylic acid with the GABAA receptor signaling pathway.

In summary, **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride** is a versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features and biological activities warrant further investigation for the development of novel therapeutics and functional biomaterials.

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- To cite this document: BenchChem. [A Technical Guide to cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029794#cis-2-amino-1-cyclopentanecarboxylic-acid-hydrochloride-cas-number]

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